molecular formula C10H8ClF2N3O B6263135 2,6-difluoro-N-(1H-pyrazol-3-yl)benzamide hydrochloride CAS No. 2193067-98-8

2,6-difluoro-N-(1H-pyrazol-3-yl)benzamide hydrochloride

Cat. No.: B6263135
CAS No.: 2193067-98-8
M. Wt: 259.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-N-(1H-pyrazol-3-yl)benzamide hydrochloride is a chemical compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a benzamide group substituted with two fluorine atoms at the 2 and 6 positions and a pyrazole ring at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(1H-pyrazol-3-yl)benzamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-difluorobenzoyl chloride and 3-amino-1H-pyrazole as the primary starting materials.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon gas, to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, usually around 80-100°C, to facilitate the formation of the desired product.

    Catalysts and Solvents: Common solvents used in this synthesis include dimethylformamide (DMF) or dichloromethane (DCM). Catalysts such as triethylamine or pyridine may be added to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing production costs. Advanced purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(1H-pyrazol-3-yl)benzamide hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The pyrazole ring can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.

Scientific Research Applications

2,6-Difluoro-N-(1H-pyrazol-3-yl)benzamide hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(1H-pyrazol-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to form hydrogen bonds with certain enzymes, such as succinate dehydrogenase, which may explain its antifungal and antibacterial activities . The compound’s ability to inhibit these enzymes can disrupt essential metabolic processes in microorganisms, leading to their death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Difluoro-N-(1H-pyrazol-3-yl)benzamide hydrochloride is unique due to its specific substitution pattern and the presence of both fluorine atoms and a pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

2193067-98-8

Molecular Formula

C10H8ClF2N3O

Molecular Weight

259.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.